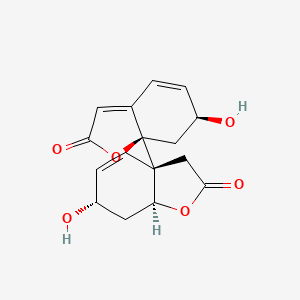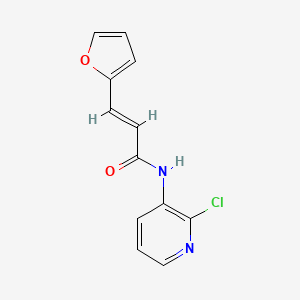![molecular formula C16H14N4OS B14161751 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline CAS No. 847380-36-3](/img/structure/B14161751.png)
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines a thiophene ring with an imidazoquinoxaline core, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are also employed in the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide nanoparticles, has been proposed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the catalytic domain of kinases, inhibiting their activity and thereby affecting various signaling pathways involved in cell proliferation and survival . This compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolo[2,3-b]quinoxaline: Known for its low reduction potential and high stability, used in redox flow batteries.
Pyrrolo[3,2-b]quinoxaline: Investigated as kinase inhibitors with similar biological activities.
Acenaphthoquinone: Used as a building block for the synthesis of various heterocyclic compounds.
Uniqueness
3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline stands out due to its unique combination of a thiophene ring and an imidazoquinoxaline core, which imparts distinct electronic and steric properties. This uniqueness enhances its versatility and potential for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
847380-36-3 |
|---|---|
Molekularformel |
C16H14N4OS |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3-(2-methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C16H14N4OS/c1-21-9-8-20-15(13-7-4-10-22-13)19-14-16(20)18-12-6-3-2-5-11(12)17-14/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
CBSFJZXFUWGLQP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CS4 |
Löslichkeit |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


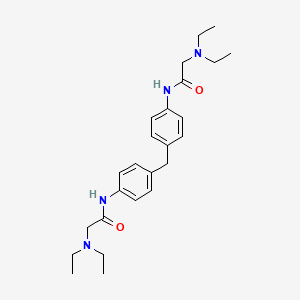
![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
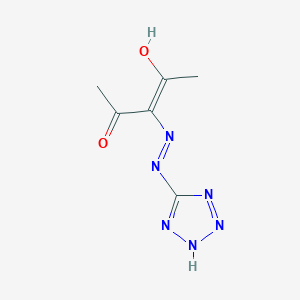
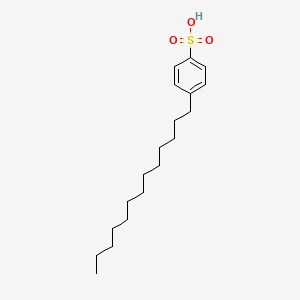
![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)

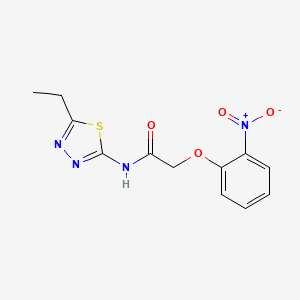
![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)

![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
![4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14161724.png)
